trans-Aconitic acid anhydride
Overview
Description
2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol It is characterized by a pyran ring structure with two keto groups at positions 2 and 6, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Aconitic acid anhydride can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For example, the oxidation of 3,6-dihydro-2H-pyran derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired product . The reaction typically requires an acidic or neutral medium and is conducted at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxy derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Scientific Research Applications
2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of trans-Aconitic acid anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Used as an intermediate in organic synthesis.
(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester: Another derivative with similar structural features.
Uniqueness
2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dioxo-3H-pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKEZQEKKGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647361 | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14556-16-2 | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Aconitic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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